molecular formula C11H10ClN3O3 B8670818 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester CAS No. 500011-95-0

1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester

Cat. No.: B8670818
CAS No.: 500011-95-0
M. Wt: 267.67 g/mol
InChI Key: BCQDTBZHVSGHDS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrazole rings

Scientific Research Applications

Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts on calcium channels, particularly the ryanodine receptor, leading to the uncontrolled release of calcium stores . This mechanism is crucial for its insecticidal activity.

Comparison with Similar Compounds

Properties

CAS No.

500011-95-0

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-5-oxo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C11H10ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-6H,2H2,1H3,(H,14,16)

InChI Key

BCQDTBZHVSGHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NN1C2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate (i.e. product of Example 8, Step A) (27 g, 100 mmol) stirred in dry acetonitrile (200 mL) was added sulfuric acid (20 g, 200 mmol) in one portion. The reaction mixture thinned to form a pale green, nearly clear solution before thickening again to form a pale yellow suspension. Potassium persulfate (33 g, 120 mmol) was added in one portion, and then the reaction mixture was heated at gentle reflux for 3.5 hours. After cooling using an ice bath, a precipitate of white solid was removed by filtration and discarded. The filtrate was diluted with water (400 mL) and then extracted three times with ethyl ether (700 mL total). Concentration of the combined ether extracts to a reduced volume (75 mL) caused precipitation of an off-white solid (3.75 g), which was collected by filtration. The ether mother liquor was further concentrated to yield a second crop of an off-white precipitate (4.2 g), which was also collected by filtration. An off-white solid also precipitated from the aqueous phase; this solid (4.5 g) was collected by filtration to provide a combined total of 12.45 g of the title compound.
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Synthesis routes and methods II

Procedure details

To a suspension of ethyl 1-(3-chloro-2-pyridinyl)-3-pyrazolidinone-5-carboxylate (i.e. the product of Step A) (27 g, 100 mmol) stirred in dry acetonitrile (200 mL) was added sulfuric acid (20 g, 200 mmol) in one portion. The reaction mixture thinned to form a pale green, nearly clear solution before thickening again to form a pale yellow suspension. Potassium persulfate (33 g, 120 mmol) was added in one portion, and then the reaction mixture was heated at gentle reflux for 3.5 hours. After cooling using an ice bath, a precipitate of white solid was removed by filtration and discarded. Concentration of the acetonitrile mother liquor and then dilution with water (400 mL) was followed by extraction three times with ethyl ether (700 mL total). The ethyl ether phase was concentrated to a reduced volume (75 mL) from which precipitated an-off white solid (3.75 g), which was collected by filtration. The ether mother liquor was further concentrated to yield a second crop of an off-white precipitate (4.2 g), which was collected by filtration. Further precipitation of an off-white solid (4.5 g) from the aqueous phase yielded a combined total of 12.45 g of the title compound.
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0 (± 1) mol
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[Compound]
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product
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20 g
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33 g
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200 mL
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